(3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one
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Overview
Description
(3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one is a complex organic compound with a unique structure. It is a derivative of azulenone, a bicyclic compound known for its aromatic properties. This compound is characterized by its multiple chiral centers and the presence of a hydroxy group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under acidic or basic conditions, followed by the introduction of the hydroxy group through oxidation reactions. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the efficiency of the reactions. Metal catalysts, such as ruthenium or palladium, are often employed to facilitate the cyclization and oxidation steps. The use of continuous flow reactors can also enhance the scalability of the production process, allowing for the synthesis of larger quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Its structural similarity to natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-6-Isopropyl-3-methyl-2-(propan-2-ylidene)-3-vinylcyclohexanone: This compound shares a similar bicyclic structure but differs in the presence of a vinyl group.
Pinene derivatives: Compounds like α-pinene and β-pinene have similar bicyclic structures but lack the hydroxy group and the specific stereochemistry of (3S)-3-hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,7-octahydroazulen-6-one.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxy group
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13?,15-/m0/s1 |
InChI Key |
DAUDFKSHOYLOOB-WUJWULDRSA-N |
Isomeric SMILES |
CC1=C2CC[C@](C2CC(=C(C)C)C(=O)C1)(C)O |
Canonical SMILES |
CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O |
Origin of Product |
United States |
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